2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid
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Overview
Description
“2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid” is a chemical compound with the molecular formula C21H18N4O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is based on a purine core, which is a heterocyclic aromatic organic compound. It has two benzyl groups attached at the 3 and 7 positions of the purine ring. Additionally, it has an acetic acid group attached at the 2 position of the purine ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 390.4 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Crystal Structure and Stability
- 2-(3-Hydroxybenzylamino)acetic Acid : This compound's crystal structure is stabilized by intermolecular hydrogen bonds, indicating a potential interest in crystal engineering and material science for creating stable molecular assemblies (L. Zhi & Wei-Na Wu, 2011).
Polymorphism in Pharmaceutical Compounds
- Polymorphism Study on Uricosuric Agent (FR76505) : Examines polymorphic forms of a uricosuric agent, revealing the stability challenges and opportunities for optimizing pharmaceutical formulations (A. Miyamae et al., 1994).
Synthetic Methods and Chemical Transformations
- Porphyrins Synthesis : Describes the synthesis of porphyrins, highlighting techniques that could be applicable for synthesizing complex molecules including purinyl derivatives (T. Lash, 1997).
- Redox-Annulations of Cyclic Amines : Investigates redox-neutral annulations in cyclic amines, a reaction mechanism that might be relevant for modifications of purinyl compounds (Anirudra Paul et al., 2019).
Coordination Polymers and Crystal Engineering
- Coordination Polymers with Purin-Containing Carboxylate : Explores the synthesis and properties of coordination polymers, suggesting potential for designing metal-organic frameworks (MOFs) or other materials using purine-based ligands (Xiaojun Yuan et al., 2013).
Green Chemistry and Sustainable Synthesis
- Green Synthesis of Analgesic and Antipyretic Agents : Demonstrates environmentally friendly synthesis of pharmaceuticals, indicating the potential for sustainable approaches in synthesizing compounds with purinyl structures (Y. D. Reddy et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(3,7-dibenzyl-2,6-dioxopurin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-17(27)13-25-20(28)18-19(22-14-23(18)11-15-7-3-1-4-8-15)24(21(25)29)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPCVHSIKOVVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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